molecular formula C8H10O3 B12390395 2,6-Dimethoxyphenol-d3

2,6-Dimethoxyphenol-d3

Cat. No.: B12390395
M. Wt: 157.18 g/mol
InChI Key: KLIDCXVFHGNTTM-QGZYMEECSA-N
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Description

2,6-Dimethoxyphenol-d3 is a deuterium-labeled derivative of 2,6-Dimethoxyphenol, a phenolic compound extensively used in various biochemical assays. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is particularly useful in tracing and studying the compound’s behavior in different chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxyphenol-d3 typically involves the deuteration of 2,6-Dimethoxyphenol. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxyphenol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Laccases in the presence of oxygen.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Halogens or nitrating agents under acidic or basic conditions.

Major Products:

Scientific Research Applications

2,6-Dimethoxyphenol-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxyphenol-d3 primarily involves its interaction with enzymes such as laccases. The compound undergoes oxidation at the copper T1 site of the enzyme, leading to the formation of oxidized products. This process involves the transfer of electrons from the substrate to the enzyme, which is subsequently reduced from copper (II) to copper (I) . The oxidized products can then participate in further biochemical reactions.

Comparison with Similar Compounds

2,6-Dimethoxyphenol-d3 can be compared with other similar compounds such as:

Uniqueness: The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying the compound’s behavior in various systems. This makes it particularly valuable in research applications where isotopic labeling is essential.

Properties

Molecular Formula

C8H10O3

Molecular Weight

157.18 g/mol

IUPAC Name

3,4,5-trideuterio-2,6-dimethoxyphenol

InChI

InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3/i3D,4D,5D

InChI Key

KLIDCXVFHGNTTM-QGZYMEECSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])OC)O)OC)[2H]

Canonical SMILES

COC1=C(C(=CC=C1)OC)O

Origin of Product

United States

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